

# ZK-806450: A Potential Inhibitor Identified for Monkeypox Virus Target

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Compound of Interest					
Compound Name:	ZK-806450				
Cat. No.:	B15608462	Get Quote			

Initial screening suggests a promising candidate for further research, though experimental high-throughput screening data is not yet available.

**ZK-806450** has been identified as an experimental compound with potential inhibitory activity against the F13 protein of the monkeypox virus. This discovery was the result of a virtual screening study aimed at identifying potential therapies for the virus. While this computational analysis marks a critical first step in drug discovery, detailed application notes and protocols for high-throughput screening (HTS) assays are not available at this time as the research is still in a nascent, pre-experimental phase.

## **Computational Screening and Binding Affinity**

A virtual screening of an experimental drug library identified **ZK-806450** as a compound with a strong binding affinity to the F13 protein of the monkeypox virus. The binding ability was assessed using a Vina score, a metric that predicts the binding affinity between a ligand and a receptor.

Compound	Target Protein	Organism	Screening Method	Vina Score	Reference
ZK-806450	F13	Monkeypox Virus	Virtual Screening	≤ -8.5	[1]



### The F13 Protein: A Key Viral Target

The F13 protein is a crucial component in the lifecycle of orthopoxviruses, including the monkeypox virus. It plays a vital role in the envelopment of the intracellular mature virus, a process essential for the virus to spread from cell to cell. By targeting the F13 protein, it is hypothesized that the viral replication cycle can be disrupted. This strategy is clinically validated by the approved smallpox drug tecovirimat, which also targets the F13 homolog.[2]

#### **Future Directions**

The identification of **ZK-806450** as a potential F13 inhibitor through computational methods is a promising development. The next logical step is to move from in silico predictions to in vitro and in vivo experimental validation. This would involve developing and running high-throughput screening assays to confirm its inhibitory activity, determine its potency (e.g., IC50), and assess its selectivity and potential cytotoxicity.

### **Virtual Drug Discovery Workflow**

The process that identified **ZK-806450** as a potential candidate is a testament to the power of computational drug discovery. This workflow allows for the rapid screening of large compound libraries against a specific biological target, significantly narrowing down the candidates for experimental testing.



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Caption: Virtual screening workflow leading to the identification of ZK-806450.



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#### References

- 1. Drug screening against F13 protein, the target of tecovirimat, as potential therapies for monkeypox virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of the monkeypox antiviral [asbmb.org]
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